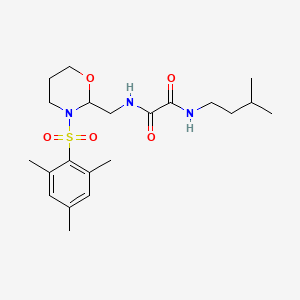

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a novel organic compound with a complex structure It exhibits unique chemical properties that have garnered interest in various fields such as medicinal chemistry and organic synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

- Formation of the Oxazinan Ring::

Starting materials: 1,3-diaminopropane and mesitylsulfonyl chloride.

Conditions: Reaction is usually carried out in an inert atmosphere (e.g., nitrogen) with an appropriate base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

- Alkylation of the Oxazinan Ring::

Reagents: Isopentyl bromide.

Conditions: The alkylation reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate).

- Formation of the Oxalamide Group::

Reagents: Oxalyl chloride.

Conditions: This reaction is typically performed under dry conditions using a solvent like dichloromethane, with the intermediate being added dropwise to a solution containing the oxalamide precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis machinery might be used to streamline the process, ensuring consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo several types of chemical reactions:

- Oxidation::

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically in an aqueous solution, often under basic conditions.

Products: Formation of sulfonic acids or oxidative cleavage products.

- Reduction::

Reagents: Lithium aluminum hydride, sodium borohydride.

Conditions: Typically in anhydrous solvents like tetrahydrofuran.

Products: Reduction of the oxalamide group to amines or alcohols.

- Substitution::

Reagents: Various nucleophiles such as hydroxide ions, amines, or thiols.

Conditions: Often in polar solvents, with heat to drive the reaction.

Products: Formation of substituted derivatives with different functional groups.

Common Reagents and Conditions

Oxidation with potassium permanganate in basic aqueous solutions.

Reduction using lithium aluminum hydride in tetrahydrofuran.

Nucleophilic substitution with hydroxide ions in polar solvents like water or alcohols.

Major Products Formed from These Reactions

Oxidative cleavage products like sulfonic acids.

Reduced amines or alcohols from the oxalamide group.

Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is utilized in organic synthesis as an intermediate for the preparation of various complex molecules. Its reactivity and structural features make it valuable in creating new compounds for pharmaceutical research.

Biology and Medicine

The compound's unique structure and reactivity profile suggest potential uses in medicinal chemistry. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In an industrial context, this compound might be used as a precursor for synthesizing other valuable compounds, such as agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

Molecular Targets and Pathways

The exact mechanism of action for N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific enzyme active sites or receptors, thereby modulating biological pathways. The mesitylsulfonyl group and oxalamide moiety could interact with protein binding sites, influencing molecular recognition processes.

Comparación Con Compuestos Similares

Similar Compounds

- N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

- N1-isopentyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

- N1-isopentyl-N2-((3-(benzylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

Highlighting Its Uniqueness

The mesitylsulfonyl group in N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide differentiates it from similar compounds, contributing to its distinct chemical reactivity and potential biological activities. This unique moiety could enhance its interaction with specific biological targets, making it a compound of interest for further study and application.

There you go, a comprehensive dive into this compound! What’s your take on this fascinating compound?

Actividad Biológica

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features, including an oxazinan ring and a mesitylsulfonyl group. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O5S, with a molecular weight of approximately 459.6 g/mol. The compound's structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H31N3O5S |

| Molecular Weight | 459.6 g/mol |

| Functional Groups | Oxazinan ring, oxalamide |

| Solubility | Varies with solvent |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Mesitylsulfonyl Group Introduction : This involves tosylation or sulfonylation reactions.

- Oxalamide Linkage Formation : Coupling reactions are performed to attach the oxalamide moiety to the oxazinan structure.

These steps require precise control of reaction conditions to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. It may modulate specific receptors or enzymes involved in tumor growth.

The biological effects are believed to arise from the compound's ability to interact with specific molecular targets such as:

- Enzymes : Inhibition or activation of metabolic enzymes.

- Receptors : Modulation of receptor activity influencing signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

-

Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Pathogen MIC (µM) Staphylococcus aureus 5 Escherichia coli 10 -

Anticancer Screening : The compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value around 15 µM for certain cell types.

Cell Line IC50 (µM) HeLa 15 MCF7 20

Propiedades

IUPAC Name |

N-(3-methylbutyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5S/c1-14(2)7-8-22-20(25)21(26)23-13-18-24(9-6-10-29-18)30(27,28)19-16(4)11-15(3)12-17(19)5/h11-12,14,18H,6-10,13H2,1-5H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKQHMPZVDORCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.